2-Pyrrolidin-1-ylnicotinamide
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Overview
Description
2-Pyrrolidin-1-ylnicotinamide is a compound that features a pyrrolidine ring attached to a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and nicotinamide groups endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with pyrrolidine. One common method is the amidation reaction, where nicotinic acid is first converted to nicotinoyl chloride, which then reacts with pyrrolidine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-Pyrrolidin-1-ylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Nicotinamide: A derivative of nicotinic acid with a wide range of biological activities.
Pyrrolidin-2-one: A lactam with applications in medicinal chemistry.
Uniqueness
2-Pyrrolidin-1-ylnicotinamide is unique due to the combination of the pyrrolidine and nicotinamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCQXTPCAFJRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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